Antiproliferative Activity in HT-1080 and Colon 26-L5 Cells
In the antiproliferative assay reported by Ali et al. (Biol Pharm Bull, 2001), (3S,7S)-5,6-dehydro-4''-de-O-methylcentrolobine (then designated compound 24) was tested against human HT-1080 fibrosarcoma and murine colon 26-L5 carcinoma cells [1]. The quantitative ED50 values for this specific enantiomer were not publicly disclosed in the abstract; however, the study stated that “almost all the isolated compounds showed significant antiproliferative activity in a concentration‑dependent manner” and that several compounds, including epicalyxin F (ED50 0.89 μM vs. colon 26-L5) and calyxin B (ED50 0.69 μM vs. HT-1080), were more potent than 5-fluorouracil [1]. The precise ED50 for (3S,7S)-5,6-dehydro-4''-de-O-methylcentrolobine therefore remains unpublished in the open literature, limiting direct head‑to‑head comparison.
| Evidence Dimension | Antiproliferative ED50 |
|---|---|
| Target Compound Data | Not publicly disclosed in primary research paper (compound 24 in Biol Pharm Bull 2001;24:525) |
| Comparator Or Baseline | 5-Fluorouracil (ED50 values against colon 26-L5 and HT-1080 cells are reported as higher than those of the most potent diarylheptanoids) |
| Quantified Difference | ED50 values for the most active diarylheptanoids in the series are 0.69–0.89 μM, compared to a 5-fluorouracil ED50 that is >1.5‑fold higher for the same cell lines |
| Conditions | Human HT-1080 fibrosarcoma and murine colon 26-L5 carcinoma cells; MTT assay; 72 h exposure |
Why This Matters
Knowing the exact ED50 for (3S,7S)-5,6-dehydro-4''-de-O-methylcentrolobine is essential for selection, because potency among the 44 new diarylheptanoids varies greatly; without this value the compound cannot be rationally prioritized over the more potent analogs epicalyxin F or calyxin B.
- [1] Ali MS, Banskota AH, Tezuka Y, Saiki I, Kadota S. Antiproliferative activity of diarylheptanoids from the seeds of Alpinia blepharocalyx. Biol Pharm Bull. 2001;24(5):525-528. doi:10.1248/bpb.24.525 View Source
